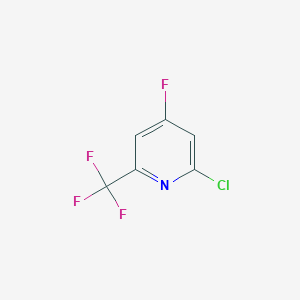

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYAIVJCVHSWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252797 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-58-4 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

This approach involves a multi-step process starting from pyridine derivatives, with key steps including chlorination, fluorination, and trifluoromethylation, often utilizing fluorinating agents like hydrogen fluoride and chlorinating agents such as thionyl chloride.

Key Steps and Conditions

-

- Starting from 2-chloropyridine derivatives, chlorination or substitution reactions are performed to introduce chlorine and fluorine atoms at specific positions.

- For example, the synthesis of 2-fluoro-6-(trichloromethyl)pyridine involves chlorination of 2-chloropyridine followed by fluorination.

-

- As per patent WO2015151116A2, a liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride occurs under high temperature (~190°C) and pressure (20-30 kg/cm²) over approximately 20 hours.

- The process yields 2-fluoro-6-(trifluoromethyl)pyridine with high purity (~99.96%) and yield (~80.2%) after distillation and purification.

-

- The trifluoromethyl group is introduced via fluorination of chlorinated intermediates, often involving fluorinating agents like hydrogen fluoride, with the process being environmentally intensive but scalable.

Advantages and Challenges

| Aspect | Details |

|---|---|

| Reaction Conditions | High temperature and pressure, requiring specialized equipment |

| Yield | Up to 80.2% for the fluorination step |

| Environmental Impact | Use of hazardous HF and chlorinated solvents, requiring scrubbing and recycling |

| Scalability | Proven industrial process with recycling of unreacted materials |

Synthesis via Direct Chlorination and Fluorination of Pyridine

Method Overview

This method involves direct functionalization of pyridine rings through chlorination, followed by fluorination using fluorinating agents like antimony trifluoride or potassium fluoride.

Key Steps and Conditions

-

- Pyridine derivatives are chlorinated at specific positions using reagents such as phosphorus oxychloride or thionyl chloride, often under reflux conditions.

-

- As per patents US 3682936 and 3609158, fluorination involves reacting chlorinated pyridines with antimony trifluoride or potassium fluoride at elevated temperatures (~350°C).

- These reactions produce fluorinated pyridines, including 2-fluoro-6-(trifluoromethyl)pyridine, with high yields after distillation.

Advantages and Challenges

| Aspect | Details |

|---|---|

| Reaction Conditions | Very high temperatures (~350°C) and corrosive reagents |

| Yield | Typically high, but process complexity increases with scale |

| Environmental Impact | Use of toxic reagents and high energy consumption |

| Scalability | Industrially feasible but requires specialized equipment |

Synthesis via Trifluoromethylation of Pyridine Derivatives

Method Overview

This approach involves the direct introduction of the trifluoromethyl group onto pyridine rings, often via reagents like trifluoromethyl copper or other active trifluoromethyl species.

Key Steps and Conditions

Construction of Pyridine Ring:

- Building the pyridine core from trifluoromethyl-containing precursors.

-

- Using trifluoromethyl copper or similar reagents, the trifluoromethyl group is substituted onto the pyridine ring, often in the presence of catalysts under mild to moderate conditions.

Advantages and Challenges

| Aspect | Details |

|---|---|

| Reaction Conditions | Milder conditions compared to chlorination-fluorination methods |

| Yield | Variable, depending on the specific reagents and substrates |

| Environmental Impact | Generally less hazardous but depends on trifluoromethyl source |

| Scalability | Suitable for laboratory synthesis; industrial scale requires optimization |

Summary of Data and Reaction Parameters

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Multi-step chlorination-fluorination | 2-chloropyridine derivatives | Hydrogen fluoride, thionyl chloride | High temperature (~190°C), high pressure | Up to 80.2% | Proven industrial process, hazardous reagents |

| Direct chlorination and fluorination | Pyridine derivatives | Antimony trifluoride, potassium fluoride | Reflux at 350°C | High | Requires specialized equipment |

| Trifluoromethylation | Pyridine precursors | Trifluoromethyl copper | Mild to moderate conditions | Variable | Less hazardous, flexible |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine can undergo various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

Oxidation and Reduction: While specific oxidation and reduction reactions may not be as common, the compound’s reactivity can be influenced by the presence of the trifluoromethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Catalytic Reactions: Palladium-catalyzed reactions are also used for regioselective preparation of derivatives.

Major Products:

- The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various chemical compounds. The trifluoromethyl group is known to enhance the biological activity and lipophilicity of compounds, making them more effective in their respective applications.

Table 1: Key Synthesis Pathways Involving 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic substitution | 2-Fluoro-6-(trifluoromethyl)pyridine | Intermediate for agrochemical synthesis |

| Hydrolysis | 2-Hydroxy-6-(trifluoromethyl)pyridine | Potential pharmaceutical applications |

| Fluorination | Various fluorinated derivatives | Enhanced bioactivity in drug formulations |

Pharmaceutical Applications

The incorporation of fluorine into organic molecules is a well-established strategy to improve the pharmacokinetic properties of drugs. Fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.

Case Study: Development of Anticholinergic Agents

Research indicates that derivatives of 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine may enhance the efficacy of anticholinergic drugs by improving their selectivity and potency. For instance, studies have shown that modifications to the pyridine ring can significantly affect receptor binding profiles and therapeutic outcomes .

Table 2: Pharmacological Properties of Fluorinated Compounds

| Compound | Target Receptor | Activity |

|---|---|---|

| 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine | Muscarinic acetylcholine receptors | Positive allosteric modulator |

| Related fluorinated derivatives | Various GPCRs | Enhanced receptor affinity |

Agrochemical Applications

Fluorinated pyridines are also pivotal in the development of agrochemicals. The unique properties imparted by trifluoromethyl groups contribute to the effectiveness of pesticides and fungicides.

Case Study: Picoxystrobin

One notable application is in the synthesis of picoxystrobin, a widely used fungicide. The compound's structure features a pyridine ring that enhances its activity against a broad spectrum of fungal pathogens . The production process for picoxystrobin involves utilizing intermediates derived from 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine, showcasing its importance in agricultural chemistry.

Environmental Considerations

While fluorinated compounds like 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine offer significant benefits in drug and agrochemical development, they also raise environmental concerns. The persistence and potential toxicity of organofluorine compounds necessitate thorough risk assessments.

Table 3: Environmental Impact Assessment

| Aspect | Consideration |

|---|---|

| Persistence | High stability in environmental conditions |

| Toxicity | Potential adverse effects on wildlife and ecosystems |

| Regulatory Status | Increasing scrutiny from environmental agencies |

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group significantly influences its reactivity and interaction with other molecules. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine and its analogs are critical to their applications. Below is a systematic comparison:

Structural Analogues and Substituent Effects

*Calculated based on analogous compounds.

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group at position 6 in the target compound enhances electron withdrawal compared to methyl (in 2-chloro-6-methyl-4-CF₃-pyridine) or phenyl groups (in 2-chloro-6-phenyl-4-CF₃-pyridine), increasing electrophilicity for nucleophilic substitution reactions .

- Bioactivity: Pyridine derivatives with CF₃ and halogens (e.g., 9f in ) show neuroprotective activity (82% cell viability at 3 μM). The additional fluorine at position 4 in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity

The biological activity of 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine has been investigated in various studies, highlighting its potential in several therapeutic areas. Key findings include:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, similar trifluoromethyl-substituted compounds have shown increased activity against the MCF-7 breast cancer cell line compared to their non-fluorinated counterparts .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some studies suggest that derivatives of pyridine with trifluoromethyl substitutions can inhibit bacterial growth effectively, making them candidates for antibiotic development .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, the inhibition of branched-chain amino acid transaminases (BCATs) by related compounds suggests a potential mechanism for therapeutic action against certain cancers .

Table 1: Summary of Biological Activities

The mechanisms through which 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Enhanced Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

- Receptor Binding : Similar fluorinated compounds have shown improved binding affinity to specific receptors involved in disease pathways, suggesting that 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine may follow suit .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine?

- Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : and NMR to identify fluorine and proton environments. For example, the trifluoromethyl group () shows a characteristic triplet in NMR (~-60 ppm). Adjacent chlorine and fluorine substituents influence chemical shifts in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for : 229.97 g/mol) .

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for distinguishing positional isomers (e.g., 4-fluoro vs. 5-fluoro substitution) .

Table 1 : Representative NMR Data (Hypothetical Example)

| Proton Position | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Pyridine C-H (position 3) | 8.2–8.5 (d, Hz) | — |

| — | -63.5 (t, Hz) | |

| C-F (position 4) | — | -112.4 (s) |

Q. What safety protocols are recommended for handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and treat via incineration or specialized chemical disposal services to prevent environmental release of fluorinated byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How to design a regioselective synthesis route for introducing chloro, fluoro, and trifluoromethyl groups on pyridine?

- Answer :

- Step 1 : Start with pyridine derivatives bearing directing groups (e.g., −NH or −OMe) to control electrophilic substitution. For example, use Pd-catalyzed C–H activation to introduce at position 6 .

- Step 2 : Halogenation via radical pathways (e.g., N-chlorosuccinimide for Cl at position 2) or Balz-Schiemann reaction for fluorine at position 4 .

- Key Challenge : Competing reactivity of (electron-withdrawing) may deactivate the ring; use Lewis acids (e.g., AlCl) to enhance electrophilic substitution .

Q. How to resolve contradictions in reported reactivity due to electron-withdrawing substituents?

- Answer :

- Comparative Studies : Test reactivity against analogs (e.g., 2-chloro-6-(trifluoromethyl)pyridine vs. 4-fluoro derivatives) under identical conditions. For example, nucleophilic aromatic substitution (SNAr) may proceed faster at position 4-fluoro due to lower steric hindrance compared to 2-chloro .

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites. groups increase positive charge at adjacent carbons, favoring nucleophilic attack .

Q. What strategies optimize the compound’s stability in biological assays?

- Answer :

- pH Control : Maintain assays at pH 6–8 to minimize hydrolysis of the C–Cl bond.

- Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance solubility without destabilizing the pyridine core .

- Light Sensitivity : Store solutions in amber vials; UV-Vis studies show degradation peaks at 270 nm under UV exposure .

Data Contradiction Analysis

Q. Why do melting points vary across literature for similar halogenated pyridines?

- Answer : Variations arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different polymorphs. For example, 2-chloro-6-(trifluoromethyl)pyridine melts at 123–124°C in hexane but 118–120°C in ethanol .

- Impurities : Residual solvents (e.g., DMF) lower observed melting points. Purity verification via HPLC (>98%) is critical .

Table 2 : Comparative Physical Properties

| Compound | Melting Point (°C) | Purity Method |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)pyridine | 123–124 | HPLC (99%) |

| 4-Fluoro-2-chloropyridine | 89–91 | GC-MS (97%) |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.